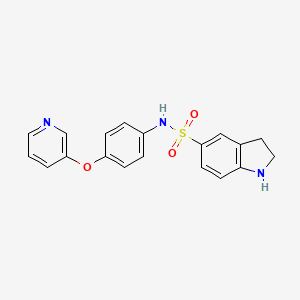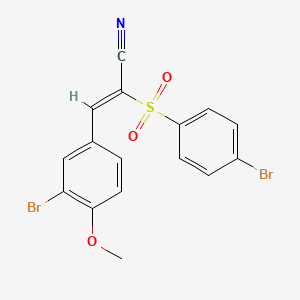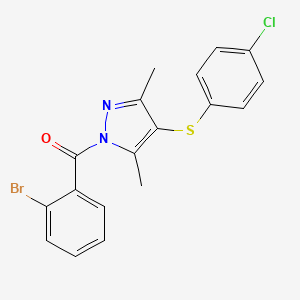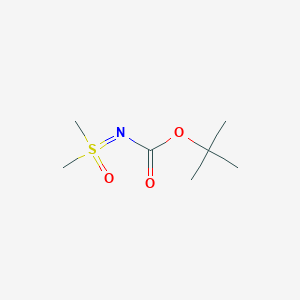
N-(4-(pyridin-3-yloxy)phenyl)indoline-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(pyridin-3-yloxy)phenyl)indoline-5-sulfonamide” is a chemical compound with the molecular formula C19H17N3O3S and a molecular weight of 367.42. This compound is a type of indoline-5-sulfonamide , a class of compounds known for their potential in inhibiting cancer-related carbonic anhydrases and antiproliferative activity .
Aplicaciones Científicas De Investigación
Antitumor Activity
Sulfonamides, including compounds similar to N-(4-(pyridin-3-yloxy)phenyl)indoline-5-sulfonamide, have been studied for their antitumor properties. For example, a study evaluated the antitumor screens of sulfonamide-focused libraries, identifying potent cell cycle inhibitors that disrupt tubulin polymerization and cause a decrease in the S phase fraction in various cancer cell lines. These findings highlight the potential of sulfonamides in developing antimitotic agents and antiproliferative drugs for cancer therapy (Owa et al., 2002).
Antimicrobial Activity
Sulfonamide derivatives have shown excellent inhibitory activity against beta-carbonic anhydrases from Mycobacterium tuberculosis, suggesting their potential as antimycobacterial agents with an alternate mechanism of action. This indicates the usefulness of these compounds in addressing antibiotic resistance and developing new antimicrobial therapies (Güzel et al., 2009).
Enzyme Inhibition
Sulfonamides, including this compound analogs, have been synthesized and evaluated as inhibitors of carbonic anhydrases and acetylcholinesterase, showing significant inhibitory activity. These findings suggest their potential in designing novel inhibitors for these enzymes, which could be relevant in treating conditions like glaucoma, edema, epilepsy, and Alzheimer's disease (Güzel et al., 2010).
Analytical Applications
Sulfonamide compounds have been used to develop highly sensitive enzyme-linked immunosorbent assays (ELISAs) for the detection of sulfonamide antibiotics in milk samples. This application is crucial for ensuring food safety and compliance with regulatory standards (Adrián et al., 2009).
Synthesis of Novel Compounds
Research has focused on the synthesis of novel sulfonamide-based compounds with potential biological activities. For example, one-pot three-component synthesis methods have been developed for creating new compounds with antimicrobial properties (Akbari et al., 2022).
Binding Mechanism Studies
Studies have investigated the binding mechanisms of sulfonamide drugs to protein targets like tubulin. These findings contribute to understanding the molecular basis of drug action and can guide the design of more effective therapeutic agents (Banerjee et al., 2005).
Mecanismo De Acción
Indoline-5-sulfonamides, including “N-(4-(pyridin-3-yloxy)phenyl)indoline-5-sulfonamide”, are known to inhibit the overexpression and activity of carbonic anhydrase (CA) isoforms CA IX and CA XII . These isoforms promote the accumulation of protons and acidosis in the extracellular tumor environment . Inhibition of these isoforms can suppress the growth of cancer cells and reverse chemoresistance to certain drugs .
Propiedades
IUPAC Name |
N-(4-pyridin-3-yloxyphenyl)-2,3-dihydro-1H-indole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-26(24,18-7-8-19-14(12-18)9-11-21-19)22-15-3-5-16(6-4-15)25-17-2-1-10-20-13-17/h1-8,10,12-13,21-22H,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVWSKSQGCXICD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(furan-2-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-3-carboxamide](/img/structure/B2662605.png)

![N-[(4-fluorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2662610.png)
![Ethyl 2-[2-(2-amino-1,3-thiazol-4-yl)phenoxy]acetate hydrobromide](/img/structure/B2662611.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2662616.png)
![4-benzyl-2-(2-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2662617.png)
![2-[[Benzenesulfonamido(phenyl)methylidene]amino]acetic acid](/img/structure/B2662619.png)

![4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2662622.png)

